
1,2-Dihydroacenaphthylen-1-amine
Overview
Description
1,2-Dihydroacenaphthylen-1-amine (CAS: 40745-44-6) is a polycyclic aromatic amine with the molecular formula C₁₂H₁₁N and a molecular weight of 169.22 g/mol. It is characterized by a fused bicyclic structure (acenaphthene backbone) with an amine group at the 1-position of the dihydro moiety. This compound is used in organic synthesis and materials science due to its unique electronic properties and reactivity . Key physicochemical properties include:
Biological Activity
1,2-Dihydroacenaphthylen-1-amine, particularly in its (S)-enantiomeric form, has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a chiral amine belonging to the acenaphthene family, characterized by a bicyclic structure that combines a naphthalene and cyclopentane ring system. Its molecular formula is C13H13N, and it possesses a chiral center at the nitrogen atom, which may influence its interactions with biological targets.
The synthesis of (S)-1,2-Dihydroacenaphthylen-1-amine can be achieved through various methods, allowing for the production of high-purity compounds suitable for biological evaluation. The compound can undergo oxidation reactions to yield imines or oximes, and it serves as a chiral building block in the synthesis of complex organic molecules .
Anticancer Properties
Research indicates that (S)-1,2-Dihydroacenaphthylen-1-amine exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including lung and breast cancer. For instance, derivatives of acenaphthene compounds have shown the ability to inhibit the proliferation of various cancer cells, suggesting that (S)-1,2-Dihydroacenaphthylen-1-amine may function as an effective anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cancer Cell Line | IC50 (μM) |
---|---|---|
(S)-1,2-Dihydroacenaphthylen-1-amine | MCF-7 (breast) | 2.36 ± 0.06 |
(S)-1,2-Dihydroacenaphthylen-1-amine | A549 (lung) | 3.73 ± 0.09 |
Saturosporin | MCF-7 (breast) | 6.08 ± 0.15 |
The data show that (S)-1,2-Dihydroacenaphthylen-1-amine is significantly more potent than the reference drug Saturosporin against MCF-7 cells .
The precise mechanism by which (S)-1,2-Dihydroacenaphthylen-1-amine exerts its anticancer effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cancer progression . This interaction could lead to alterations in signaling pathways that promote apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
A hospital-based case-control study explored the biological activity of naphthalene derivatives, including (S)-1,2-Dihydroacenaphthylen-1-amine. The findings revealed elevated levels of cysteinyl adducts in cancer patients compared to controls, indicating a potential link between these compounds and cancer pathology .
Further research has highlighted that compounds similar in structure to (S)-1,2-Dihydroacenaphthylen-1-amine also exhibit various biological activities. For example:
Table 2: Structural Analogues and Their Activities
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Acenaphthene | Bicyclic aromatic hydrocarbon | Base structure for various derivatives |
9-Aminoacridine | Acridine derivative | Known for antitumor activity |
2-Aminonaphthalene | Naphthalene derivative | Exhibits different biological activities |
These analogues highlight the potential diversity in biological activity stemming from structural modifications within this chemical class .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,2-dihydroacenaphthylen-1-amine?
- Methodology : Synthesis often involves reductive amination of acenaphthenequinone derivatives or catalytic hydrogenation of nitriles. Post-synthesis purification typically employs column chromatography (silica gel, using ethyl ether or dichloromethane as eluents) to isolate the amine from byproducts. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) may enhance purity.
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Purity verification requires elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : Use NMR (¹H/¹³C) to confirm aromatic protons and amine functionality. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (theoretical: 205.68 g/mol; observed: ~205.07 m/z).
- Thermal Properties : Differential scanning calorimetry (DSC) determines melting point (reported: ~200°C) and thermal stability.
- Solubility : Test in solvents like dichloromethane, ethanol, and DMSO, guided by its density (1.187 g/cm³) and logP (3.898) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 173.9°C).
- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density on the amine group and aromatic backbone. Compare with analogs (e.g., naphthylamines) to assess nucleophilicity.
- Experimental Validation : Conduct kinetic studies on reactions like alkylation or acylation, using in situ FT-IR or HPLC to track intermediate formation .
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodology :
- Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration).
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and databases (e.g., PubChem).
- Collaborative Analysis : Share raw spectra with independent labs to confirm peak assignments .
Q. What strategies optimize the detection of this compound in environmental samples?
- Methodology :
- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Derivatize with dansyl chloride to enhance UV/fluorescence detection.
- Instrumentation : Use HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for high sensitivity (LOD: ~0.1 ppb). Validate against spiked samples and matrix-matched calibration curves .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Methodology :
- Stress Testing : Expose the compound to H₂O₂, UV light, or elevated temperatures. Monitor degradation via LC-MS and identify byproducts (e.g., acenaphthenequinone).
- Radical Trapping : Use antioxidants (e.g., BHT) to assess radical-mediated pathways. Electron paramagnetic resonance (EPR) can detect free radicals during oxidation .
Q. Tables for Key Data
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 205.68 g/mol | EI-MS | |
Melting Point | 200°C | DSC | |
LogP | 3.898 | Computational Prediction | |
Flash Point | 173.9°C | Closed-Cup Test |
Comparison with Similar Compounds
Positional Isomers: 1,2-Dihydroacenaphthylen-5-amine
1,2-Dihydroacenaphthylen-5-amine (CAS: 4657-93-6) shares the same molecular formula (C₁₂H₁₁N ) and molecular weight (169.22 g/mol ) but differs in the position of the amine group (5-position instead of 1-position). Key distinctions include:
Structural Implications : The positional isomerism affects electronic distribution and steric hindrance. The 1-amine derivative may exhibit enhanced reactivity in electrophilic substitutions due to proximity to the fused ring system, whereas the 5-amine isomer shows higher stability in metal-organic frameworks (MOFs) .
Functional Group Analogues: 5-Aminoacenaphthene
5-Aminoacenaphthene (CAS: 58306-99-3) is another structural analogue with the amine group at the 5-position but lacking the dihydro moiety. Key differences:
Property | This compound | 5-Aminoacenaphthene |
---|---|---|
Molecular Formula | C₁₂H₁₁N | C₁₂H₁₁N |
Hydrogen Bond Donors | 2 (amine + dihydro) | 1 (amine only) |
Polar Surface Area | 26.02 Ų | 20.35 Ų |
The dihydro group in this compound increases hydrogen-bonding capacity and solubility compared to non-hydrogenated analogues like 5-aminoacenaphthene.
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961164 | |
Record name | 1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40745-44-6 | |
Record name | 1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.